molecular formula C22H21N7 B1221173 2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine

2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine

Cat. No. B1221173
M. Wt: 383.4 g/mol
InChI Key: KOGKLWVBRDGPOX-UHFFFAOYSA-N
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Description

2-(1-imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine is a member of piperazines.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds like 2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine can be synthesized using versatile building blocks like N-Cyanolactam 2-imines. These building blocks allow for the creation of partially saturated bicyclic compounds, including triazine derivatives (Pätzel, Bohrisch, & Liebscher, 1991).

Antibacterial and Antifungal Applications

Some derivatives of 1,3,5-triazine, similar to the compound , have been synthesized and shown significant antibacterial and antifungal activities. These compounds were tested against various bacteria and fungi, demonstrating promising antimicrobial properties (Patel, Kumari, Rajani, & Chikhalia, 2012).

Potential Antitumor Applications

Studies have explored the cytotoxic activity of imidazolyl-1,3,5-triazine derivatives, finding them effective against certain cancer cell lines. This suggests potential applications in cancer treatment, though further research is necessary to fully understand these effects (Yaguchi et al., 1997).

DNA and RNA Binding Agents

Derivatives of 1,3,5-triazine have also been synthesized for binding to nucleic acids, potentially useful in studying or manipulating genetic material. Some of these compounds showed strong binding to DNA and inhibited certain enzymes like topoisomerase II, making them of interest for genetic research and drug development (Spychała et al., 1994).

Photovoltaic Applications

Recent advancements include the use of triazine-based compounds in photovoltaic applications. These compounds have been utilized in solar cells for effective electron transport, highlighting their potential in renewable energy technologies (Lim et al., 2021).

Molecular Structure Analysis

The molecular structures of triazine derivatives have been investigated, providing insights into their chemical properties and potential applications. Such studies are crucial for understanding how these compounds interact at a molecular level and can be applied in various fields of research (Shawish et al., 2021).

properties

Product Name

2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine

Molecular Formula

C22H21N7

Molecular Weight

383.4 g/mol

IUPAC Name

2-imidazol-1-yl-4-phenyl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C22H21N7/c1-3-7-18(8-4-1)20-24-21(26-22(25-20)29-12-11-23-17-29)28-15-13-27(14-16-28)19-9-5-2-6-10-19/h1-12,17H,13-16H2

InChI Key

KOGKLWVBRDGPOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N4C=CN=C4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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